molecular formula C15H13NO3 B5130152 1-methyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

1-methyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No. B5130152
M. Wt: 255.27 g/mol
InChI Key: JXNRULRHASYXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent neurotoxin that selectively damages dopaminergic neurons in the brain, leading to symptoms similar to those seen in Parkinson's disease.

Scientific Research Applications

Pharmacological Activity

A study explored the synthesis and pharmacological activity of derivatives related to 1-methyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. The research synthesized urea and thiourea derivatives of similar compounds, evaluating their cytotoxicity and anti-HIV-1 activity, as well as antimicrobial activity against certain bacteria and fungi (Struga et al., 2007).

Beta-Adrenolytics Potential

Aminoalkanol derivatives of compounds structurally similar to 1-methyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione were synthesized and evaluated for their potential as beta-adrenolytics. These compounds demonstrated modest affinity for beta-adrenoceptors (Kossakowski & Wojciechowska, 2006).

Molecular Structure Analysis

Research into the molecular structure, vibrational frequencies, and corresponding vibrational assignments of related compounds has been conducted. This involved experimental and theoretical investigations using advanced software, providing insights into charge transfer within the molecules (Renjith et al., 2014).

Antidepressant Activity

A study synthesized arylpiperazine derivatives with imide fragments connected by propyl and butyl linkers, related to 1-methyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, testing them for potential anxiolytic and antidepressant activities. Some compounds showed antidepressant activity in animal models (Pakosińska-Parys et al., 2016).

Antimicrobial and Antiviral Activity

Another study focused on the antimicrobial and antiviral activities of derivatives of compounds similar to 1-methyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. These derivatives exhibited activity against a variety of microorganisms and were evaluated against HIV-1 virus (Stefanska et al., 2010).

properties

IUPAC Name

7-methyl-2-phenyl-4,7a-dihydro-3aH-4,7-epoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-15-8-7-10(19-15)11-12(15)14(18)16(13(11)17)9-5-3-2-4-6-9/h2-8,10-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNRULRHASYXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=CC(O1)C3C2C(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 2
1-methyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 3
1-methyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 4
1-methyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 5
1-methyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 6
1-methyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

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